molecular formula C19H14BrFN4O2S B2776613 N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1115881-93-0

N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B2776613
CAS No.: 1115881-93-0
M. Wt: 461.31
InChI Key: WEALSAIGYYAKTM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a synthetic compound designed for advanced pharmacological and neurological research. Its molecular structure integrates a pyrimido[5,4-b]indole scaffold, a motif of significant interest in medicinal chemistry for its potential to interact with central nervous system targets. The specific inclusion of a methoxy group at the 8-position and a bromo-fluorophenyl acetamide chain is intended to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity. Research on closely related pyrimidoindole and acetamide-based compounds suggests potential application in the study of anticonvulsant therapies, as these structural features are often explored for their effects on neuronal excitability and seizure models . The mechanism of action for such compounds is frequently investigated in the context of the GABAergic system, where they may act as positive allosteric modulators of GABAA receptors, thereby enhancing inhibitory neurotransmission . This compound is provided exclusively for non-clinical research purposes to support the development of novel therapeutic agents and the exploration of new biological pathways.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN4O2S/c1-27-11-3-5-14-12(7-11)17-18(25-14)19(23-9-22-17)28-8-16(26)24-15-4-2-10(20)6-13(15)21/h2-7,9,25H,8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALSAIGYYAKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Urea Linkage: The final step involves the reaction of the sulfonyl-indole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications and Functional Group Variations

The compound is compared to structurally related analogs based on substituent patterns, core modifications, and biological activity (Table 1).

Table 1: Key Structural and Functional Differences
Compound Name / ID Core Structure Substituents Key Functional Groups References
Target Compound Pyrimido[5,4-b]indole 8-methoxy, 4-bromo-2-fluorophenyl, sulfanyl-acetamide Br, F, S-linkage N/A
N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimido[5,4-b]indole 3-methoxyphenyl, 4-fluorobenzyl, sulfanyl-acetamide F, OCH₃, S-linkage
N-(2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide Pyrimido[5,4-b]indole 2,4-dimethoxyphenyl, 8-methoxy OCH₃ (multiple), S-linkage
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide Pyrimido[5,4-b]indole 4-oxo, tetrahydrofuran-methyl Oxo, O-heterocycle, S-linkage
2-{[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Oxazole-thiophene 4-bromophenylsulfonyl, 4-fluorophenyl Br, F, SO₂, S-linkage

Electronic and Steric Effects

  • Sulfanyl Linkage : The thioether bridge (S-linkage) is conserved across analogs, but its conformational flexibility varies with adjacent substituents. For example, the oxazole-thiophene hybrid in restricts rotational freedom compared to pyrimidoindole derivatives.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anti-cancer effects and anti-inflammatory activities, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular Formula C₁₉H₁₄BrFN₄O₂S
Molecular Weight 461.3 g/mol
CAS Number 1115881-93-0

The structure of the compound is characterized by a pyrimidoindole moiety linked to a bromo-fluorophenyl group via an acetamide bond. This unique structure may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from experimental studies:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest at G2/M phase
NCI-H46042.30Inhibition of proliferation

These results indicate significant cytotoxic effects, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) models, suggesting that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. The following data illustrates its ability to inhibit pro-inflammatory markers:

AssayIC₅₀ (µM)Comparison Standard
COX-2 Inhibition0.04Celecoxib (0.04 µM)
iNOS ExpressionSignificant reduction observed in mRNA levels

The compound's ability to inhibit COX-2 and reduce iNOS expression suggests it may be effective in treating inflammatory conditions.

Case Studies

A recent case study evaluated the efficacy of this compound in a xenograft model of breast cancer. The study reported:

  • Tumor Size Reduction : A significant reduction in tumor size was observed in treated groups compared to controls.
  • Survival Rates : Increased survival rates were noted among treated animals, indicating potential therapeutic benefits.

Q & A

Q. Optimization :

  • Temperature : Maintain 60–80°C for cyclization to prevent side reactions .
  • pH Control : Use buffered solutions (pH 7–8) during coupling to stabilize reactive intermediates .
  • Reaction Monitoring : Employ HPLC to track progress and TLC to confirm intermediate purity .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR validates substituent positions (e.g., bromo-fluorophenyl integration) and detects stereochemical impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C20H15BrFN4O2S) with <5 ppm error .
  • HPLC-PDA : Quantifies purity (>95%) and identifies by-products using reverse-phase C18 columns (acetonitrile/water gradient) .

What methodological approaches are used to resolve discrepancies in biological activity data between structurally similar pyrimidoindole derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and compare bioactivity trends. For example, highlights how N-alkyl chain length impacts Toll-like receptor 4 binding affinity .
  • Crystallographic Analysis : Use SHELXL-refined X-ray structures to correlate conformational changes (e.g., sulfanyl group orientation) with activity differences .
  • Dose-Response Assays : Repeat in vitro assays (e.g., IC50 measurements) under standardized conditions to isolate experimental variability .

How can substituent variations in the pyrimidoindole core influence binding affinity and selectivity?

Q. Advanced

  • Electron-Withdrawing Groups : Bromo and fluoro substituents enhance electrophilicity, improving interactions with target hydrophobic pockets (e.g., kinase ATP-binding sites) .
  • Methoxy Positioning : The 8-methoxy group on the indole ring increases solubility and modulates π-π stacking with aromatic residues, as observed in chromeno-pyrimidine analogs .
  • Sulfanyl Linker Flexibility : Shortening the acetamide spacer reduces entropic penalties during target binding, as shown in pyrimidoindole-based anticancer agents .

What strategies ensure compound stability under varying pH and temperature during in vitro assays?

Q. Basic

  • pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions to prevent hydrolysis of the sulfanyl group .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to avoid thermal degradation .
  • Light Protection : Shield solutions from UV light to prevent photo-oxidation of the bromophenyl moiety .

How is computational modeling integrated with experimental data to predict target interactions?

Q. Advanced

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with proposed targets (e.g., TLR4 or kinase domains). Validate with mutagenesis studies .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability and identify key residues (e.g., Lys96 in TLR4) .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization .

What are the primary biological targets or pathways modulated by this compound?

Q. Basic

  • Anticancer Activity : Induces apoptosis in MCF-7 cells via caspase-3 activation, with IC50 values comparable to doxorubicin .
  • Antimicrobial Action : Disrupts Staphylococcus aureus biofilm formation by inhibiting penicillin-binding protein 2a (PBP2a) .
  • Anti-Inflammatory Effects : Suppresses IL-6 and TNF-α in LPS-stimulated macrophages, likely via NF-κB pathway inhibition .

How do researchers address low solubility in aqueous media for in vivo studies?

Q. Advanced

  • Prodrug Design : Introduce phosphate or PEG groups at the methoxy position to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to improve bioavailability, as demonstrated for chromeno-pyrimidines .
  • Co-Solvent Systems : Formulate with Cremophor EL (10% v/v) or cyclodextrins for parenteral administration .

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